(Asp)2-Rhodamine 110

Description

BenchChem offers high-quality (Asp)2-Rhodamine 110 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Asp)2-Rhodamine 110 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

30378-58-6 |

|---|---|

Molecular Formula |

C20H14N2O3 |

Molecular Weight |

330.3 g/mol |

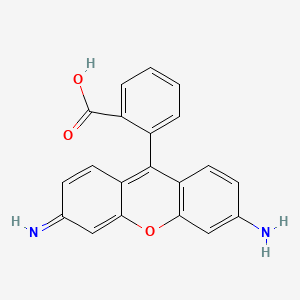

IUPAC Name |

2-(3-amino-6-iminoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C20H14N2O3/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,21H,22H2,(H,23,24) |

InChI Key |

UPZKDDJKJWYWHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |

Other CAS No. |

30378-58-6 |

Synonyms |

rhodamine 110 |

Origin of Product |

United States |

Foundational & Exploratory

(Asp)2-Rhodamine 110: An In-Depth Technical Guide to its Mechanism of Action as a Fluorogenic Caspase-3 Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Asp)2-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate utilized for the detection of caspase-3 and caspase-7 activity, key executioner enzymes in the apoptotic pathway. This technical guide delineates the core mechanism of action of (Asp)2-Rhodamine 110, provides detailed experimental protocols for its use, and presents quantitative data on its enzymatic cleavage and fluorescence properties. Furthermore, this document illustrates the pertinent biological pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding for researchers in apoptosis, drug discovery, and related fields.

Core Mechanism of Action

(Asp)2-Rhodamine 110, also known as Rhodamine 110, bis-(L-aspartic acid amide), is a non-fluorescent derivative of the highly fluorescent dye, Rhodamine 110. The core principle of its function lies in the quenching of the Rhodamine 110 fluorophore by the covalent attachment of two aspartic acid residues to its amino groups. This bis-amide substrate is specifically recognized and cleaved by active caspase-3 and caspase-7.

The enzymatic cleavage occurs in a sequential, two-step process:

-

First Cleavage: An active caspase enzyme cleaves one of the aspartic acid residues, resulting in the formation of a mono-amide intermediate. This intermediate exhibits a low level of fluorescence, approximately 10% of the final product.

-

Second Cleavage: The second aspartic acid residue is subsequently cleaved from the mono-amide intermediate, releasing the unquenched Rhodamine 110 molecule.

The free Rhodamine 110 is a highly fluorescent compound, exhibiting a bright green fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the caspase-3/7 activity in the sample. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it an ideal tool for sensitive detection of apoptosis.

A variant of this substrate, (Z-DEVD)2-Rhodamine 110, incorporates the specific caspase-3/7 recognition sequence Asp-Glu-Val-Asp (DEVD) for enhanced specificity.[1][2]

Quantitative Data

Precise kinetic parameters and fluorescence quantum yields are essential for the quantitative analysis of enzyme activity. While specific kinetic data for (Asp)2-Rhodamine 110 is not extensively reported, data for the closely related and commonly used (Z-DEVD)2-Rhodamine 110, and the final fluorescent product, Rhodamine 110, are summarized below.

Table 1: Spectral and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula ((Ac-DEVD)2-R110) | C60H70N10O25 | [3] |

| Molecular Weight ((Ac-DEVD)2-R110) | 1331 g/mol | [3] |

| Excitation Wavelength (Rhodamine 110) | ~496-500 nm | [2][4] |

| Emission Wavelength (Rhodamine 110) | ~520-522 nm | [2][4] |

| Solubility | DMSO | [3] |

Table 2: Fluorescence Quantum Yields

| Compound | Quantum Yield (Φ) | Conditions | Reference |

| (Asp)2-Rhodamine 110 (Bis-amide) | Essentially non-fluorescent | Aqueous Buffer | [1][2] |

| Mono-amide Intermediate | ~10% of Rhodamine 110 | Aqueous Buffer | [4] |

| Rhodamine 110 | 0.85 | Water | [5] |

Note: The quantum yield of rhodamine dyes can be solvent-dependent.[6]

Experimental Protocols

The following protocols provide a general framework for the use of (Asp)2-Rhodamine 110 and its analogues (e.g., (Z-DEVD)2-R110) in caspase-3/7 activity assays. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT. Protease inhibitors (excluding those that inhibit cysteine proteases) may be added.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.

-

(Asp)2-Rhodamine 110 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

-

Caspase-3 Inhibitor (optional control): A specific caspase-3 inhibitor, such as Ac-DEVD-CHO, can be used to confirm the specificity of the assay. Prepare a stock solution in DMSO.

Cell Lysate Preparation

-

Induce apoptosis in the experimental cell population. Include a non-induced control group.

-

Harvest cells (for both adherent and suspension cells, pellet by centrifugation).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in chilled Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

-

Incubate the cell suspension on ice for 15-20 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate can be used immediately or stored at -80°C for future use.

-

Determine the protein concentration of the lysate using a suitable protein assay method.

Caspase-3/7 Activity Assay (96-well plate format)

-

Dilute the cell lysates to the desired protein concentration (e.g., 50-200 µg of protein per well) with Assay Buffer.

-

To each well of a black 96-well microplate, add 50 µL of the diluted cell lysate.

-

For inhibitor controls, pre-incubate the lysate with the caspase-3 inhibitor for 10-15 minutes at room temperature.

-

Prepare the reaction mixture by diluting the (Asp)2-Rhodamine 110 stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

-

Initiate the reaction by adding 50 µL of the reaction mixture to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for kinetic assays, or at a fixed endpoint, e.g., 1-2 hours) using a fluorescence microplate reader with excitation at ~498 nm and emission at ~521 nm.

-

The rate of increase in fluorescence is proportional to the caspase-3/7 activity in the sample.

Visualizations

Signaling Pathways

The activation of caspase-3 is a central event in the apoptotic cascade, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

Caption: Caspase-3 activation pathways in apoptosis.

Experimental Workflow

The following diagram illustrates the key steps in a typical caspase-3 activity assay using (Asp)2-Rhodamine 110.

Caption: Experimental workflow for caspase-3 assay.

Mechanism of Action

This diagram visually represents the two-step enzymatic cleavage of (Asp)2-Rhodamine 110 by caspase-3.

Caption: Mechanism of (Asp)2-Rhodamine 110 activation.

Conclusion

(Asp)2-Rhodamine 110 and its analogues are powerful tools for the sensitive and specific detection of executioner caspase activity in apoptotic cells. The mechanism, based on a two-step enzymatic cleavage that liberates the highly fluorescent Rhodamine 110, provides a robust and reliable method for quantifying apoptosis. The protocols and data presented in this guide offer a comprehensive resource for researchers employing this substrate in their studies of programmed cell death and in the screening of potential therapeutic agents that modulate apoptosis.

References

- 1. abpbio.com [abpbio.com]

- 2. abpbio.com [abpbio.com]

- 3. biotium.com [biotium.com]

- 4. biotium.com [biotium.com]

- 5. Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(Asp)2-Rhodamine 110: A Technical Guide to Caspase Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of (Asp)2-Rhodamine 110 and its peptide derivatives as fluorogenic substrates for measuring caspase activity. Caspases, a family of cysteine-aspartic proteases, are central players in apoptosis (programmed cell death) and inflammation. Their specific detection and quantification are crucial for research in numerous fields, including cancer, neurodegenerative diseases, and immunology.

Introduction to Rhodamine 110-Based Caspase Substrates

Rhodamine 110 (R110)-based caspase substrates are highly sensitive fluorogenic probes used to detect caspase activity in cell lysates and purified enzyme preparations.[1][2][3] The core structure consists of the Rhodamine 110 fluorophore, which is rendered non-fluorescent by the covalent attachment of two aspartic acid-containing peptide sequences to its amino groups, forming a bisamide derivative.[1][2][3][4]

The mechanism of detection relies on a two-step enzymatic cleavage by active caspases.[4][5] In the first step, a caspase cleaves one of the peptide chains, resulting in a monoamide intermediate that is weakly fluorescent.[5] Subsequent cleavage of the second peptide chain releases the free Rhodamine 110, which is intensely fluorescent with excitation and emission maxima around 496 nm and 520 nm, respectively.[6][7] This enzymatic amplification provides a robust and sensitive signal for detecting caspase activity.[8]

Substrate Specificity and Peptide Sequences

The specificity of Rhodamine 110-based substrates for different caspases is determined by the four-amino-acid peptide sequence attached to the fluorophore. Caspases recognize and cleave specific tetrapeptide motifs ending in an aspartate residue. By tailoring this sequence, substrates can be designed to be preferentially cleaved by specific caspases.

Commonly used peptide sequences for targeting different caspase families include:

-

DEVD (Asp-Glu-Val-Asp): Primarily recognized by effector caspases, particularly caspase-3 and caspase-7 .[5][6]

-

IETD (Ile-Glu-Thr-Asp): A preferred substrate for initiator caspase-8 .[9][10]

-

LEHD (Leu-Glu-His-Asp): A recognition motif for the initiator caspase-9 .[11][12][13]

While these sequences provide a degree of specificity, it is important to note that some cross-reactivity between caspases can occur.[5] For instance, caspase-3 has been shown to cleave IETD-containing substrates as well.[14] Therefore, the use of specific caspase inhibitors is often recommended to confirm the identity of the active caspase.

Quantitative Analysis of Substrate Specificity

The table below summarizes the available qualitative specificity and some quantitative data for related substrates.

| Caspase Target | Peptide Sequence | Substrate Name | Kinetic Parameters (kcat/KM) | Notes |

| Caspase-3, -7 | DEVD | (Z-DEVD)2-R110 / Ac-DEVD-R110 | Data not readily available for R110 derivative. | Highly sensitive for caspase-3/7 activity.[5][6] |

| Caspase-8 | IETD | (Z-IETD)2-R110 | Data not readily available for R110 derivative. | Preferred substrate for caspase-8.[9] |

| Caspase-9 | LEHD | (Ac-LEHD)2-R110 | (12.8 ± 1.1) x 104 M-1s-1 (for Ac-LEHD-AFC)[16] | While this value is for an AFC-based substrate, it provides an indication of the catalytic efficiency for this recognition sequence. |

| General Caspases | (Asp)2 | (Asp)2-Rhodamine 110 | Data not readily available. | Can be cleaved by various caspases, particularly caspase-3.[7][8] |

Note: The lack of standardized kinetic data for Rhodamine 110-based substrates highlights an area for future research to enable more precise comparative studies of caspase activity.

Experimental Protocols

The following are generalized protocols for performing in vitro and cell-based caspase activity assays using Rhodamine 110-based substrates. Specific details may vary depending on the commercial kit and experimental setup.

In Vitro Caspase Activity Assay (using purified enzyme or cell lysate)

This protocol describes the measurement of caspase activity in a 96-well plate format.

Materials:

-

Recombinant active caspase or cell lysate containing active caspases

-

(Peptide)2-Rhodamine 110 substrate (e.g., (Z-DEVD)2-R110 for caspase-3)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.

-

Prepare Substrate Stock Solution: Dissolve the lyophilized (Peptide)2-Rhodamine 110 substrate in DMSO to create a stock solution (e.g., 10 mM). Store protected from light.

-

Prepare Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (typically 10-50 µM). Prepare this solution fresh.

-

Prepare Enzyme/Lysate Samples: Dilute the purified active caspase or cell lysate in the assay buffer to the desired concentration.

-

Set up the Assay Plate:

-

Sample Wells: Add 50 µL of the enzyme/lysate sample to each well.

-

Negative Control Wells: Add 50 µL of assay buffer (without enzyme/lysate) to assess background fluorescence.

-

Inhibitor Control Wells (Optional): Pre-incubate the enzyme/lysate with a specific caspase inhibitor for 15-30 minutes before adding the substrate.

-

-

Initiate the Reaction: Add 50 µL of the working substrate solution to all wells to start the reaction. The total volume in each well should be 100 µL.

-

Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

-

Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

Cell-Based Caspase Activity Assay (for intact cells)

Some Rhodamine 110 substrates are cell-permeable and can be used to measure caspase activity in living cells.

Materials:

-

Cells cultured in a 96-well black, clear-bottom plate

-

Cell-permeable (Peptide)2-Rhodamine 110 substrate

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Induce Apoptosis: Treat the cells with an apoptosis-inducing agent at the desired concentration and for the appropriate duration. Include an untreated control group.

-

Prepare Substrate Solution: Dilute the cell-permeable (Peptide)2-Rhodamine 110 substrate in the cell culture medium to the recommended concentration.

-

Add Substrate to Cells: Remove the medium containing the apoptosis inducer and add the substrate-containing medium to the cells.

-

Incubate: Incubate the cells at 37°C for 30-60 minutes, protected from light.

-

Analyze:

-

Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope equipped with appropriate filters for Rhodamine 110. Apoptotic cells will exhibit green fluorescence.

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometric analysis.

-

Signaling Pathways and Visualization

Caspase activation is a hallmark of several key signaling pathways. Understanding these pathways is essential for interpreting experimental results.

Intrinsic and Extrinsic Apoptosis Pathways

Apoptosis is initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases.

Granzyme B and Inflammasome Pathways

Caspases are also activated in other cellular processes, such as immune-mediated cell killing by Granzyme B and inflammation via the inflammasome.

Experimental Workflow for Caspase Assay

A typical workflow for a caspase activity assay involves sample preparation, the enzymatic reaction, and signal detection.

Conclusion

(Asp)2-Rhodamine 110 and its peptide derivatives are powerful tools for the sensitive detection of caspase activity. Their specificity, determined by the attached peptide sequence, allows for the targeted investigation of different caspases involved in apoptosis and other cellular processes. While a comprehensive quantitative comparison of substrate kinetics remains an area for further investigation, the existing substrates and protocols provide robust methods for researchers in basic science and drug development. The diagrams and protocols provided in this guide serve as a foundational resource for designing and interpreting experiments using these valuable fluorogenic substrates.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 3. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. biotium.com [biotium.com]

- 6. biotium.com [biotium.com]

- 7. Rhodamine 110–based bis-peptide substrates—Table 10.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biotium.com [biotium.com]

- 11. (Ac-LEHD)2-R110 | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Principle of Caspase Activity Assay Using D2R: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining caspase activity using the fluorogenic substrate D2R. D2R, a dimeric rhodamine 110-based probe, offers a sensitive and specific method for quantifying the activity of key executioner caspases, primarily caspase-3 and caspase-7, which are central to the apoptotic cascade.

Core Principle of the D2R Caspase Activity Assay

The D2R assay is a fluorometric method that relies on the enzymatic cleavage of a specifically designed substrate by active caspases. The substrate, often referred to as (Ac-DEVD)2-R110 or a similar variant, consists of two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD), attached to a central rhodamine 110 (R110) molecule.[1][2] In its intact, dimeric form, the rhodamine 110 fluorophore is quenched, exhibiting minimal fluorescence.

Caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway, recognize and cleave the DEVD sequence.[3] The cleavage of D2R by these active caspases occurs in a two-step process. The initial cleavage of one DEVD peptide results in a mono-peptide intermediate with a low level of fluorescence. Subsequent hydrolysis of the second DEVD peptide releases the unquenched rhodamine 110, leading to a substantial increase in fluorescence intensity.[2] This emitted fluorescence, typically measured at an excitation wavelength of approximately 496 nm and an emission wavelength of around 520 nm, is directly proportional to the level of active executioner caspases in the sample.[1][2]

Signaling Pathways Leading to Caspase Activation

The activation of executioner caspases, which are the primary targets of the D2R assay, is a downstream event in both the intrinsic and extrinsic apoptotic pathways.

The Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., FasR, TNFR). This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits and activates initiator pro-caspase-8. Active caspase-8 then directly cleaves and activates executioner pro-caspase-3 and pro-caspase-7.

The Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits and activates initiator pro-caspase-9 within a complex known as the apoptosome. Active caspase-9 proceeds to cleave and activate the executioner pro-caspases-3 and -7.

Quantitative Data Presentation

The following table summarizes representative quantitative data from studies utilizing DEVD-based fluorogenic substrates to measure caspase-3/7 activity in response to apoptotic stimuli.

| Cell Line | Apoptotic Stimulus | Substrate Type | Assay Readout | Fold Increase in Caspase-3/7 Activity (Treated vs. Control) | Reference |

| Jurkat | 1 µM Staurosporine (2-6 hours) | DEVD-pNA | Absorbance (405 nm) | ~8-10 fold | [2] |

| Jurkat | 1 µM Staurosporine (2 hours) | DEVD-R110 | Fluorescence | ~3.5 fold | [1] |

| HeLa | 5 µM Staurosporine (3 hours) | N-Ac-DEVD-AFC | Fluorescence | ~4-6 fold | [4] |

| Macrophages | 250 nM Smac Mimetic (16 hours) | DEVD-AFC | Fluorescence Rate | ~2 fold | [5] |

Detailed Experimental Protocol

This protocol provides a generalized procedure for a D2R-based caspase-3/7 activity assay in a 96-well plate format. Optimization may be required for specific cell types and experimental conditions.

1. Reagent Preparation:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh). Store at 4°C.

-

D2R Substrate Stock Solution: Dissolve (Ac-DEVD)2-R110 in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

-

Rhodamine 110 Standard: Prepare a stock solution of rhodamine 110 in DMSO for generating a standard curve.

2. Sample Preparation (Cell Lysates):

-

Adherent Cells:

-

Seed cells in a multi-well plate and treat with the desired apoptotic stimulus. Include untreated control wells.

-

After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Lysis Buffer to each well (e.g., 50 µL for a 96-well plate).

-

Incubate on ice for 10-15 minutes with occasional gentle agitation.

-

-

Suspension Cells:

-

Treat cells with the desired apoptotic stimulus in a culture flask or tube.

-

Collect cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

-

Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris. Transfer the clear supernatant (cell lysate) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize caspase activity.

3. Caspase Activity Assay:

-

Reaction Setup: In a black, flat-bottom 96-well plate, add 20-50 µg of cell lysate protein per well. Adjust the volume to 50 µL with Lysis Buffer.

-

Substrate Addition: Prepare a working solution of the D2R substrate by diluting the stock solution in the 2X Reaction Buffer to a final concentration of 20 µM. Add 50 µL of this working solution to each well containing cell lysate. The final volume in each well will be 100 µL, and the final substrate concentration will be 10 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 496 nm and an emission wavelength of approximately 520 nm.

4. Data Analysis:

-

Standard Curve: Generate a standard curve using known concentrations of rhodamine 110 to quantify the amount of cleaved substrate.

-

Normalization: Normalize the fluorescence readings to the protein concentration of each sample.

-

Fold Change: Calculate the fold increase in caspase activity by dividing the normalized fluorescence of the treated samples by the normalized fluorescence of the untreated control.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

(Asp)2-Rhodamine 110: A Technical Guide to its Fluorescence and Application in Caspase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110, also known as bis-(L-aspartic acid amide)-rhodamine 110, is a highly sensitive and specific fluorogenic substrate utilized for the detection of caspase activity, a key event in the process of apoptosis or programmed cell death. This non-fluorescent substrate undergoes enzymatic cleavage by activated caspases, releasing the intensely fluorescent compound Rhodamine 110 (R110). The resulting fluorescence provides a direct measure of caspase activity and is a valuable tool in the study of apoptosis and the screening of potential therapeutic agents that modulate this pathway.

Fluorescence Excitation and Emission Spectra

The core principle of the (Asp)2-Rhodamine 110 assay lies in the dramatic change in fluorescence upon enzymatic cleavage. The uncleaved substrate is essentially non-fluorescent, preventing background signal and enhancing the assay's sensitivity. Upon cleavage by caspases at the aspartic acid residues, the free Rhodamine 110 dye is liberated. Rhodamine 110 is a well-characterized fluorophore with distinct excitation and emission spectra.

| Compound | State | Excitation Maximum (nm) | Emission Maximum (nm) | Quantum Yield | Extinction Coefficient (cm⁻¹M⁻¹) |

| (Asp)2-Rhodamine 110 | Uncleaved | Not applicable | Not applicable | ~0 | Not applicable |

| Rhodamine 110 | Cleaved | 496 - 502 | 520 - 529 | ~0.9 | ~80,000 |

Note: The exact excitation and emission maxima may vary slightly depending on the solvent, pH, and instrumentation.

Signaling Pathway: Caspase-3 Activation

(Asp)2-Rhodamine 110 is a substrate for several caspases, with a particular utility for monitoring the activity of effector caspases such as caspase-3. Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases (caspase-9 and caspase-8, respectively), which in turn cleave and activate effector caspases like caspase-3. Activated caspase-3 then proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

In-Depth Technical Guide: Di-L-aspartic acid amide-Rhodamine 110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of di-L-aspartic acid amide-Rhodamine 110, a key fluorogenic substrate, and its more complex derivatives used in assessing protease activity. This document details its chemical structure, physicochemical properties, and relevant experimental protocols, with a focus on its application in caspase-3 activity assays, a cornerstone of apoptosis research.

Core Compound: Structure and Properties

Di-L-aspartic acid amide-Rhodamine 110, also known as Rhodamine 110 bis-(L-aspartic acid amide), serves as a foundational molecule for various enzyme substrates. The core structure consists of the highly fluorescent dye Rhodamine 110 (R110), in which both exocyclic amine groups are covalently linked to the alpha-carboxyl group of L-aspartic acid via amide bonds. This bis-amidation effectively quenches the fluorescence of the R110 core by disrupting the conjugated π-electron system responsible for its fluorescence.

This non-fluorescent precursor is engineered to release the highly fluorescent R110 upon enzymatic cleavage of the amide bonds. This "turn-on" fluorescent response is the basis for its use in highly sensitive enzyme assays.

Chemical Structure

The chemical structure of the core molecule is depicted below. The two L-aspartic acid residues are attached to the 3 and 6 positions of the xanthene ring of Rhodamine 110.

Note: The DOT script above is a conceptual representation. A more detailed 2D chemical structure is provided below for clarity.

Caption: Chemical structure of di-L-aspartic acid amide-Rhodamine 110.

Physicochemical and Spectroscopic Data

Quantitative data for the trifluoroacetic acid salt of di-L-aspartic acid amide-Rhodamine 110 and its fluorescent product, Rhodamine 110, are summarized below.

| Property | Value | Notes |

| Compound | Rhodamine 110 bis-(L-aspartic acid amide), trifluoroacetic acid salt | |

| CAS Number | 220846-63-9 | [1][][3] |

| Molecular Formula | C₃₂H₂₆F₆N₄O₁₃ | [1][] |

| Molecular Weight | 788.57 g/mol | [1][] |

| Appearance | Solid Powder | [1] |

| Solubility | Soluble in DMSO | [4] |

| Fluorescent Product | Rhodamine 110 (R110) | After enzymatic cleavage |

| Excitation Max (λex) | ~496-500 nm | [1][5] |

| Emission Max (λem) | ~520-522 nm | [1][5] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | For R110[1][6] |

| Quantum Yield (Φ) | ~0.80 | For ATTO Rho110, a similar derivative[7] |

Mechanism of Action and Applications

The primary application of this compound and its derivatives is in the fluorometric detection of protease activity. The core principle is the conversion from a non-fluorescent (quenched) state to a highly fluorescent state upon enzymatic action.

For bis-substituted substrates like di-L-aspartic acid amide-Rhodamine 110, this is a two-step process:

-

Cleavage of the first peptide bond yields a monoamide intermediate, which is weakly fluorescent.

-

Subsequent cleavage of the second peptide bond releases the free Rhodamine 110 dye, resulting in a substantial increase in fluorescence intensity.[5][8]

This molecule is a general substrate for various proteases and esterases.[1][] More specific substrates are created by extending the aspartic acid with additional amino acids to form a recognition sequence for a particular enzyme. A prominent example is the substrate for caspase-3 and -7, key executioner enzymes in apoptosis. In this case, the aspartic acid is the C-terminal residue of the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD). The resulting molecule, often with an N-terminal protecting group like benzyloxycarbonyl (Z), is known as (Z-DEVD)₂-R110.[][10]

Experimental Protocols

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

A general workflow for the synthesis of peptide-Rhodamine 110 conjugates, adaptable for di-L-aspartic acid amide-Rhodamine 110, is outlined below. This method utilizes solid-phase synthesis for efficient purification.[11]

Caption: Solid-phase synthesis workflow for Rhodamine 110 peptide conjugates.

Detailed Steps:

-

Resin Preparation : Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).

-

Rhodamine 110 Attachment : Dissolve Rhodamine 110 and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) in a mixture of DCM and dimethylformamide (DMF). Add this solution to the resin and agitate for 24 hours. This anchors one of the amino groups of R110 to the resin.

-

Washing : Thoroughly wash the resin with DMF and DCM to remove unreacted reagents.

-

First Amino Acid Coupling : Activate Fmoc-L-Asp(OtBu)-OH using a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF and add it to the resin. Allow the reaction to proceed for 2-4 hours. The Fmoc group protects the amine of the aspartic acid, and the OtBu group protects the side-chain carboxyl group.

-

Fmoc Deprotection : Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 10-20 minutes to free the amine for the next coupling step.

-

Second Amino Acid Coupling : Repeat step 4 to couple the second Fmoc-L-Asp(OtBu)-OH to the other amino group of the resin-bound Rhodamine 110.

-

Final Deprotection and Cleavage : After the final coupling and washing, cleave the molecule from the resin and remove the side-chain protecting groups (OtBu) simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

-

Purification : Precipitate the crude product in cold diethyl ether, centrifuge, and wash. Purify the final compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caspase-3 Activity Assay Protocol

This protocol is representative for measuring caspase-3 activity in cell lysates using a DEVD-R110-based substrate.

Materials:

-

Cell Lysates : Untreated (negative control) and apoptosis-induced cell samples.

-

Lysis Buffer : 10 mM HEPES or PIPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, with protease inhibitors.

-

Assay Buffer : 2x Reaction Buffer (e.g., 20 mM PIPES pH 7.2, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% CHAPS).

-

Substrate : (Z-DEVD)₂-R110, 10 mM stock solution in DMSO.

-

Inhibitor (Optional) : Ac-DEVD-CHO, a specific caspase-3 inhibitor, for control wells.

-

96-well plate : Black, clear-bottom for fluorescence measurements.

-

Fluorescence microplate reader : Capable of excitation at ~496 nm and emission at ~520 nm.

Procedure:

-

Prepare Cell Lysates : a. Induce apoptosis in cells using the desired method. b. Pellet 1-5 million cells by centrifugation. c. Resuspend the cell pellet in 50 µL of chilled Lysis Buffer. d. Incubate on ice for 10 minutes. e. Centrifuge at 10,000 x g for 1 minute at 4°C. f. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. g. Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Set up the Assay : a. Dilute the cell lysates to a final concentration of 50-200 µg of protein per 50 µL with chilled Lysis Buffer. b. In a 96-well plate, add 50 µL of each diluted cell lysate per well. c. Prepare background wells containing 50 µL of Lysis Buffer without lysate. d. Prepare inhibitor control wells by pre-incubating lysate with the caspase-3 inhibitor for 10-15 minutes before adding the substrate.

-

Initiate the Reaction : a. Prepare the Caspase Reaction Mix by diluting the 10 mM (Z-DEVD)₂-R110 substrate stock solution into the Assay Buffer to a final concentration of 200 µM. b. Add 50 µL of the Caspase Reaction Mix to each well. The final substrate concentration will be 100 µM.

-

Measure Fluorescence : a. Immediately begin reading the fluorescence intensity (Excitation: 496 nm, Emission: 520 nm) at room temperature or 37°C. b. Take readings every 5-10 minutes for 1-2 hours (kinetic assay) or take a single endpoint reading after a fixed incubation time (e.g., 60 minutes).

-

Data Analysis : a. Subtract the background fluorescence from all readings. b. For kinetic assays, determine the reaction rate (Vmax) from the linear portion of the fluorescence versus time plot. c. Express caspase-3 activity as the change in fluorescence units per minute per milligram of protein. d. Fold-increase in activity can be calculated by comparing the activity in treated samples to the untreated controls.

Associated Signaling Pathway: Caspase-3 Activation in Apoptosis

Di-L-aspartic acid amide-Rhodamine 110 derivatives, particularly (DEVD)₂-R110, are instrumental in studying apoptosis. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.[8][11][12]

Caption: Converging extrinsic and intrinsic apoptosis pathways activating Caspase-3.

This diagram illustrates how external signals (like FasL) or internal stress lead to the activation of initiator caspases (Caspase-8 and -9, respectively). These initiator caspases then cleave and activate the executioner, Pro-Caspase-3. Active Caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. It also cleaves the fluorogenic substrate (DEVD)₂-R110, producing a measurable fluorescent signal that is proportional to the enzyme's activity.

References

- 1. Bis-L-Aspartic acid Beta-rhodamine 110 | AAT Bioquest [aatbio.com]

- 3. 220846-63-9 , Rhodamine 110 bis-(L-aspartic acid amide) trifluoroacetic acid salt [chemsynlab.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. media.iris-biotech.de [media.iris-biotech.de]

- 6. Extinction Coefficient [Rhodamine 110] | AAT Bioquest [aatbio.com]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. Caspase 3 - Wikipedia [en.wikipedia.org]

- 10. Rhodamine 110 bis-(N-CBZ-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid amide | ER58698 [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

(Asp)2-Rhodamine 110: A Technical Guide to Photostability in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110 is a fluorogenic probe that has garnered significant interest in live-cell imaging, particularly for the detection of enzymatic activity. As a derivative of Rhodamine 110, it exists in a non-fluorescent, cell-permeable state until cleaved by specific enzymes, such as caspases, releasing the highly fluorescent Rhodamine 110. This "turn-on" mechanism provides a high signal-to-background ratio, making it a valuable tool for studying dynamic cellular processes. However, the utility of any fluorescent probe in quantitative and long-term live-cell imaging is fundamentally limited by its photostability. This technical guide provides an in-depth overview of the photostability of (Asp)2-Rhodamine 110 in the context of live-cell applications, summarizing available data, detailing experimental protocols for its assessment, and visualizing key concepts.

While direct quantitative photostability data for the (Asp)2-Rhodamine 110 conjugate is not extensively available in peer-reviewed literature, this guide leverages data from its fluorescent product, Rhodamine 110, and its monoamide derivatives to provide a robust framework for its use. Rhodamine dyes, in general, are known for their relatively high photostability compared to other common fluorophores.

Quantitative Photophysical & Photostability Data

The photostability of a fluorophore is a critical parameter for live-cell imaging, influencing the duration of experiments and the quality of the collected data. Key metrics include the fluorescence quantum yield (Φ), which represents the efficiency of photon emission after absorption, and various parameters that describe the rate of photobleaching.

Table 1: Photophysical Properties of Rhodamine 110 and its Derivatives

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |

| Rhodamine 110 | 498 | 521 | 74,000 | 0.92[1][2] |

| CBZ-(L-arginine amide)-Rhodamine 110 (Monoamide) | 492 | 521 | 23,500 | 0.29[2] |

| (Ac-DEVD)₂-R110 (uncleaved) | ~496 | - | - | Non-fluorescent |

| Ac-DEVD-R110 (intermediate) | ~496 | ~520 | - | ~10% of R110 fluorescence[3] |

Table 2: Reported Photostability Parameters for Rhodamine Derivatives

| Compound | Photobleaching Lifetime (s) | Conditions |

| Rhodamine B-1 | 37.8 ± 2.4 | Single-molecule fluorescence in T50 buffer (pH 8.0)[4] |

| Rhodamine B-2 (single dealkylation) | 73.6 ± 2.8 | Single-molecule fluorescence in T50 buffer (pH 8.0)[4] |

Note: The photobleaching lifetime is highly dependent on the imaging conditions, including excitation intensity, illumination modality, and the cellular microenvironment.

Signaling Pathway and Probe Activation

(Asp)2-Rhodamine 110 is widely utilized as a substrate for caspase-3, a key executioner enzyme in the apoptotic signaling cascade. The activation of caspase-3 and the subsequent cleavage of the probe are central to its function as a reporter of apoptosis.

Caption: Apoptotic signaling cascade leading to the activation of (Asp)2-Rhodamine 110.

Experimental Protocols

Accurate assessment of fluorophore photostability in live cells requires carefully controlled experimental conditions. The following protocols provide a framework for cell preparation, live-cell imaging, and quantitative analysis of photobleaching.

Protocol 1: Live-Cell Preparation and Staining with (Asp)2-Rhodamine 110

-

Cell Culture: Plate cells of interest (e.g., HeLa, Jurkat) on glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Culture cells to a confluence of 50-70% in a complete growth medium in a humidified incubator at 37°C and 5% CO₂.

-

Induction of Apoptosis (if applicable): To observe the enzymatic activation of (Asp)2-Rhodamine 110, induce apoptosis using a known agent (e.g., staurosporine, etoposide) at a predetermined concentration and for a specific duration. A control group of non-induced cells should be maintained.

-

Probe Preparation: Prepare a stock solution of (Asp)2-Rhodamine 110 in anhydrous DMSO. The final working concentration typically ranges from 1 to 10 µM, which should be optimized for the specific cell type and experimental conditions.

-

Cell Staining: Dilute the (Asp)2-Rhodamine 110 stock solution in a serum-free medium or an appropriate imaging buffer (e.g., HBSS) to the final working concentration. Remove the culture medium from the cells, wash once with pre-warmed PBS, and add the staining solution.

-

Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C, protected from light.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove any excess, uncleaved probe.

-

Imaging: Immediately proceed to live-cell imaging.

Protocol 2: Quantitative Photobleaching Assay in Live Cells

-

Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. Select an objective with a high numerical aperture (e.g., 60x or 100x oil immersion) for optimal light collection.

-

Imaging Parameters:

-

Excitation: Use a laser line or filtered lamp appropriate for Rhodamine 110 (e.g., 488 nm or a 490/20 nm bandpass filter).

-

Emission: Collect the fluorescence signal using a bandpass filter centered around 525 nm (e.g., 525/50 nm).

-

Laser Power/Light Intensity: Start with the lowest possible excitation intensity that provides a detectable signal. The intensity should be kept constant throughout the experiment.

-

Exposure Time: Use the shortest exposure time that yields a good signal-to-noise ratio.

-

-

Image Acquisition:

-

Locate a field of view with healthy, fluorescent cells.

-

Acquire a time-lapse series of images of the same field of view. The interval between frames should be minimized for continuous bleaching, or set to a specific interval for intermittent exposure.

-

Continue imaging until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).

-

-

Data Analysis:

-

Select several regions of interest (ROIs) within individual cells, as well as a background ROI in an area with no cells.

-

Measure the mean fluorescence intensity for each ROI in every frame of the time-lapse series.

-

Subtract the mean background intensity from the mean cellular ROI intensity for each frame.

-

Normalize the background-corrected intensity values to the initial intensity (at time t=0).

-

Plot the normalized intensity as a function of time.

-

Fit the resulting photobleaching curve to an appropriate model (e.g., a single or double exponential decay function) to extract the photobleaching rate constant(s) or the half-life (t₁/₂).

-

Caption: A generalized workflow for assessing the photostability of fluorescent probes in live cells.

Logical Relationships in Photostability Assessment

Understanding the interplay between various experimental parameters is crucial for obtaining reliable photostability data and minimizing phototoxicity.

References

is (Asp)2-Rhodamine 110 cell permeable

An In-depth Technical Guide on the Cell Permeability of (Asp)₂-Rhodamine 110

Introduction

(Asp)₂-Rhodamine 110, also known as bis-(L-aspartic acid amide)-rhodamine 110, is a fluorogenic substrate primarily utilized for the detection of caspase activity, particularly caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway. This molecule belongs to a class of enzyme substrates where the highly fluorescent Rhodamine 110 (R110) dye is rendered non-fluorescent by amide linkages to peptides.[1][2] Upon enzymatic cleavage of the peptide moieties by active caspases, the fluorescent R110 is released, providing a direct measure of enzyme activity. Understanding the cell permeability of this substrate is critical for its application in live-cell assays designed to monitor apoptosis.

Core Topic: Cell Permeability of (Asp)₂-Rhodamine 110

The cell permeability of (Asp)₂-Rhodamine 110 is not straightforward. Generally, the permeability of rhodamine dyes is governed by a delicate equilibrium between a fluorescent, charged zwitterionic state and a non-fluorescent, lipophilic spirocyclic state.[3][4] The spirocyclic form can more readily diffuse across the lipid bilayer of the cell membrane.

However, the (Asp)₂-Rhodamine 110 molecule possesses two aspartic acid residues. At physiological pH (~7.4), the carboxylic acid side chains of these residues are deprotonated and negatively charged. This significant negative charge generally hinders the molecule's ability to passively diffuse across the hydrophobic cell membrane.

Despite this, the substrate is widely used in cell-based assays to measure intracellular caspase activity.[5] This implies that it achieves sufficient intracellular concentration to interact with its target enzymes. The exact mechanism of entry is not well-documented but may involve specific transporters or a low level of passive diffusion that is adequate for sensitive enzymatic detection. It is a common strategy to modify rhodamine derivatives to enhance cell penetration and retention for cell-based assays.[5] In contrast, other rhodamine dyes are intentionally modified with charged groups, such as sulfonates, to render them cell-impermeable for the specific labeling of cell surface proteins.[6]

The parent dye, Rhodamine 110, is known to be cell-permeable in its cationic form, capable of crossing both plasma and mitochondrial membranes, although its uptake is slow.[7] The addition of the charged aspartic acid groups fundamentally alters this property.

Mechanism of Action

The utility of (Asp)₂-Rhodamine 110 in apoptosis detection is based on its mechanism as a fluorogenic substrate. In its intact, bis-amide form, the molecule is essentially non-fluorescent. During apoptosis, intracellular caspases are activated and recognize the aspartic acid residues. The enzymatic cleavage occurs in a two-step process:

-

First Cleavage: An active caspase cleaves one of the aspartic acid amides, yielding a mono-amide intermediate. This initial cleavage results in a significant increase in fluorescence.[1][2]

-

Second Cleavage: The mono-amide is subsequently cleaved, releasing the free Rhodamine 110 dye. This second step leads to a further, smaller increase in fluorescence.[1][2]

The resulting fluorescence intensity is directly proportional to the amount of active caspase in the cell lysate or within the intact cell.

Quantitative Data

Table 1: Cellular Uptake and Efflux Kinetics of Rhodamine 110 vs. Rhodamine 123

| Parameter | Rhodamine 110 (R110) | Rhodamine 123 (R123) | Reference |

|---|---|---|---|

| Uptake Time | 14 hours | 2 hours | [7] |

| Efflux Time | 30 minutes | > 24 hours | [7] |

| Mitochondrial Accumulation | Lower | Higher |[7] |

Data from studies on 3T3 cells.

Experimental Protocols

Below is a representative protocol for measuring intracellular caspase activity in live cells using a substrate like (Asp)₂-Rhodamine 110.

Protocol: Live-Cell Caspase Activity Assay

1. Materials:

-

(Asp)₂-Rhodamine 110 substrate

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Healthy, logarithmically growing cells

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation ~498 nm, Emission ~521 nm)

2. Reagent Preparation:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of (Asp)₂-Rhodamine 110 in anhydrous DMSO.[8] Store protected from light at -20°C.

-

Assay Buffer: Use the appropriate cell culture medium or a buffered salt solution like HEPES.

-

Working Solution: Just before use, dilute the stock solution into the assay buffer to the desired final concentration (typically 10-50 µM).[8]

3. Experimental Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

-

Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include a vehicle-only control (negative control) and an untreated control. Incubate for the time required to induce apoptosis (typically 3-24 hours).

-

Substrate Loading: Remove the medium containing the inducing agent. Add the substrate working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 110 (Ex/Em: ~498/521 nm).

4. Data Analysis:

-

Subtract the background fluorescence from a cell-free control well.

-

Calculate the fold-change in fluorescence of the treated samples compared to the untreated or vehicle control samples.

Factors Influencing Rhodamine Dye Utility

The suitability of a rhodamine derivative for live-cell imaging depends on a balance of several factors. The key relationship is between the dye's chemical structure, its equilibrium between spirocyclic and zwitterionic forms, and its resulting cell permeability and fluorogenicity.

Conclusion

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of rhodamine 110 derivative and caspase-3 substrate for enzyme and cell-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Intracellular accumulation of rhodamine 110 in single living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

The Dawn of Light: A Technical Guide to the Discovery and Development of Fluorogenic Caspase Probes

For Researchers, Scientists, and Drug Development Professionals

The intricate and highly regulated process of apoptosis, or programmed cell death, is fundamental to tissue homeostasis and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of this cellular suicide program is a family of cysteine-aspartic proteases known as caspases. The ability to detect and quantify caspase activity in real-time has become an indispensable tool in apoptosis research and drug discovery. This technical guide delves into the core principles, discovery, and development of fluorogenic caspase probes, providing a comprehensive resource for their application in the laboratory.

The Central Role of Caspases in Apoptosis

Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1] This cascade can be initiated through two primary pathways: the intrinsic and extrinsic pathways.

-

The Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and procaspase-8, resulting in its dimerization and auto-activation. Activated caspase-8 then directly cleaves and activates downstream executioner caspases.

-

The Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This pathway converges on the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c, along with Apaf-1 and procaspase-9, forms a complex called the apoptosome, which facilitates the activation of caspase-9. Activated caspase-9 then proceeds to activate the executioner caspases.

Both pathways converge on the activation of executioner caspases , primarily caspase-3 and caspase-7. These caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Principles of Fluorogenic Caspase Probe Design

Fluorogenic caspase probes are synthetic molecules designed to be non-fluorescent or poorly fluorescent until they are cleaved by an active caspase. This "turn-on" mechanism provides a direct and sensitive measure of caspase activity. The core components of a fluorogenic caspase probe are:

-

A Caspase Recognition Sequence: This is typically a short peptide sequence (e.g., DEVD for caspase-3/7) that is specifically recognized and cleaved by a particular caspase.[2]

-

A Fluorophore: A molecule that emits light upon excitation. In the uncleaved probe, the fluorescence of this group is quenched.

-

A Quenching Moiety: This can be another fluorophore in a Fluorescence Resonance Energy Transfer (FRET) pair, or a non-fluorescent quenching group.

Two primary mechanisms are employed in the design of these probes:

-

FRET-Based Probes: These probes contain two different fluorophores, a donor and an acceptor. When in close proximity on the intact peptide, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. Upon cleavage by a caspase, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence.[3]

-

Cleavage-Activated Probes: In this design, a fluorophore is attached to the C-terminus of the peptide recognition sequence. The peptide moiety acts as a quencher, suppressing the fluorescence of the attached dye. Caspase-mediated cleavage liberates the free fluorophore, resulting in a significant increase in fluorescence intensity.[4]

Quantitative Data on Fluorogenic Caspase Probes

The efficacy of a fluorogenic caspase probe is determined by its photophysical properties and its kinetic parameters with the target caspase.

Photophysical Properties of Common Fluorophores

The choice of fluorophore is critical and influences the sensitivity and compatibility of the probe with available instrumentation.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| AMC (7-amino-4-methylcoumarin) | 342-380 | 441-460 | ~16,000 | ~0.6 |

| AFC (7-amino-4-trifluoromethylcoumarin) | ~400 | ~505 | ~18,000 | ~0.9 |

| Rhodamine 110 (R110) | 496 | 520 | ~78,000 | ~0.9 |

| FAM (Carboxyfluorescein) | 494 | 520 | ~83,000 | ~0.9 |

| TF2-DEVD-FMK | 503 | 525 | 75,000 | Not Reported |

Data compiled from various sources.[5][6][7][8] Note that photophysical properties can vary depending on the solvent and conjugation.

Kinetic Parameters of Fluorogenic Caspase-3 and -7 Substrates

The catalytic efficiency (kcat/KM) is a key measure of a probe's specificity and reactivity with its target caspase. A higher kcat/KM value indicates a more efficient substrate.

| Substrate (Peptide Sequence) | Caspase-3 kcat/KM (μM⁻¹min⁻¹) | Caspase-7 kcat/KM (μM⁻¹min⁻¹) |

| Asp-Glu-Val-Asp (DEVD) | 1.4 | 2.1 |

| Asp-Gly-Val-Asp | 1.7 | 0.3 |

| Asp-Ala-Pro-Asp | 3.4 | Not Reported |

| Asp-Leu-Pro-Asp | 5.8 | Not Reported |

| Asp-Val-Pro-Asp | 8.1 | 0.4 |

Data adapted from a study on FRET-based fluorogenic substrates.[9][10][11]

Experimental Protocols

The application of fluorogenic caspase probes typically involves incubating live cells or cell lysates with the probe and measuring the resulting fluorescence.

General Workflow for Caspase Activity Assay

The following diagram outlines a general workflow for a cell-based caspase activity assay using a fluorogenic probe.

Detailed Protocol for Caspase-3/7 Activity Assay in Live Cells (Microplate Format)

This protocol is adapted from various sources and provides a general guideline.[4][12] Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Cells of interest

-

Appropriate cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

-

Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include untreated control wells.

-

Probe Preparation: Prepare the fluorogenic caspase substrate working solution in an appropriate buffer (e.g., PBS or culture medium) at the recommended final concentration (typically 1-10 µM).

-

Probe Addition: Remove the culture medium from the wells and add the caspase substrate working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis: Subtract the background fluorescence (from wells with no cells or untreated cells) from the fluorescence readings of the treated cells. The increase in fluorescence is proportional to the caspase-3/7 activity.

Protocol for Caspase Activity Assay using Flow Cytometry

Flow cytometry allows for the quantification of caspase activity at the single-cell level.[2][5][13][14][15][16]

Materials:

-

Cells in suspension

-

Apoptosis-inducing agent

-

Cell-permeable fluorogenic caspase substrate (e.g., FAM-DEVD-FMK)

-

Binding buffer (e.g., Annexin V binding buffer)

-

Propidium Iodide (PI) or other viability dye (optional)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells in suspension with the apoptosis-inducing agent.

-

Probe Staining: Add the cell-permeable fluorogenic caspase substrate to the cell suspension at the recommended concentration.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells with binding buffer to remove unbound probe.

-

(Optional) Viability Staining: Resuspend the cells in binding buffer containing a viability dye like PI to distinguish between apoptotic and necrotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.

Protocol for Fluorescent SDS-PAGE Analysis of Caspase Activity

This method allows for the visualization of active caspase species.[1]

Materials:

-

Cell lysate from treated and untreated cells

-

Activity-based probe (ABP) with a fluorescent tag

-

SDS-PAGE gel and running apparatus

-

Fluorescent protein ladder

-

Fluorescence gel scanner

Procedure:

-

Cell Lysis: Prepare cell lysates from both apoptotic and control cells.

-

Probe Labeling: Incubate the cell lysates with a fluorescently tagged activity-based probe that covalently binds to active caspases.

-

SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

-

Fluorescence Scanning: Visualize the fluorescently labeled active caspases by scanning the gel using a fluorescence imager at the appropriate wavelength for the fluorophore on the probe.

Synthesis of Fluorogenic Caspase Probes

The synthesis of a typical fluorogenic caspase probe involves solid-phase or solution-phase peptide synthesis to create the desired peptide recognition sequence, followed by the coupling of the fluorophore to the C-terminus. A representative, though simplified, protocol for the solution-phase synthesis of a peptide-pNA conjugate (a colorimetric substrate) is described in the literature and can be adapted for fluorogenic probes.[17][18][19][20] The general steps involve:

-

Protection of Amino Acids: The amino and side-chain functional groups of the amino acids are protected.

-

Coupling: The protected amino acids are sequentially coupled to form the desired peptide sequence.

-

Fluorophore Conjugation: The fluorophore, with a reactive group, is coupled to the C-terminus of the peptide.

-

Deprotection: The protecting groups are removed from the peptide.

-

Purification: The final fluorogenic probe is purified, typically by HPLC.

Conclusion

Fluorogenic caspase probes have revolutionized the study of apoptosis, providing researchers with powerful tools to monitor this fundamental biological process in real-time. The continued development of probes with improved specificity, sensitivity, and photophysical properties will undoubtedly lead to new insights into the complex signaling networks that govern cell death and will aid in the discovery of novel therapeutics for a wide range of diseases. This guide provides a foundational understanding of these essential reagents and their application, empowering researchers to effectively utilize them in their scientific endeavors.

References

- 1. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 3. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. stemcell.com [stemcell.com]

- 6. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. An Introduction to Fluorescence (Part 2) [antibodies-online.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Item - Kinetic analysis of the fluorogenic substrates. - Public Library of Science - Figshare [plos.figshare.com]

- 12. takarabio.com [takarabio.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. docs.aatbio.com [docs.aatbio.com]

- 17. researchgate.net [researchgate.net]

- 18. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis. | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for (Asp)2-Rhodamine 110 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of (Asp)2-Rhodamine 110, a fluorogenic substrate for measuring caspase-3 and caspase-7 activity in intact cells using flow cytometry. This assay is a powerful tool for studying apoptosis and evaluating the efficacy of apoptosis-inducing or -inhibiting compounds.

(Asp)2-Rhodamine 110 is a non-fluorescent bisamide derivative of rhodamine 110. In apoptotic cells, activated caspase-3 and caspase-7 cleave the aspartic acid residues, releasing the highly fluorescent Rhodamine 110. The resulting fluorescent signal is proportional to the amount of active caspase-3/7 in the cell and can be readily quantified by flow cytometry.

The cleaved Rhodamine 110 has an excitation maximum of approximately 496-503 nm and an emission maximum of 520-535 nm, making it compatible with the 488 nm blue laser found in most standard flow cytometers.[1]

Key Experimental Considerations

-

Cell Permeability: (Asp)2-Rhodamine 110 is cell-permeant, allowing for the analysis of caspase activity in intact, living cells without the need for cell lysis.

-

Controls: It is crucial to include appropriate controls in your experiment:

-

Negative Control: Untreated cells to establish the baseline fluorescence.

-

Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine (B1682477), camptothecin (B557342), or an anti-Fas antibody) to confirm that the assay can detect caspase activity.

-

Unstained Control: Cells that have not been treated with (Asp)2-Rhodamine 110 to set the background fluorescence on the flow cytometer.

-

-

Viability Dye: It is highly recommended to co-stain with a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to distinguish between apoptotic and necrotic cells.

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| (Asp)2-Rhodamine 110 Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light. |

| (Asp)2-Rhodamine 110 Working Concentration | 2-10 µM | Optimal concentration may vary depending on the cell type and experimental conditions. Titration is recommended. |

| Incubation Time | 30-60 minutes | Optimal time may vary. A time-course experiment is recommended. |

| Incubation Temperature | 37°C | |

| Cell Density | 1 x 10^6 cells/mL | |

| Flow Cytometer Excitation | 488 nm (Blue Laser) | |

| Flow Cytometer Emission | 525/50 nm or similar filter (e.g., FITC channel) |

Experimental Protocols

I. Reagent Preparation

-

10X Binding Buffer: Prepare a buffer containing 100 mM HEPES, 1.4 M NaCl, and 25 mM CaCl2, pH 7.4. Store at 4°C.

-

1X Binding Buffer: Dilute the 10X Binding Buffer 1:10 with distilled water.

-

(Asp)2-Rhodamine 110 Stock Solution: Prepare a 1 mM stock solution in sterile DMSO. Aliquot and store at -20°C, protected from light.

-

Apoptosis Inducing Agent (Positive Control): Prepare a stock solution of an appropriate apoptosis inducer (e.g., 1 mM staurosporine in DMSO or 10 mM camptothecin in DMSO).

II. Induction of Apoptosis (Positive Control)

-

Seed cells at an appropriate density in a culture plate.

-

Treat cells with the chosen apoptosis-inducing agent at a predetermined optimal concentration and for a suitable duration to induce apoptosis. For example, treat Jurkat cells with 1 µg/mL anti-Fas antibody for 2-4 hours or with 1-2 µM staurosporine for 3-6 hours.

-

Include an untreated cell population as a negative control.

III. Staining Protocol for Flow Cytometry

-

Cell Preparation:

-

For suspension cells, gently pellet the cells by centrifugation (300-400 x g for 5 minutes) and discard the supernatant.

-

For adherent cells, detach the cells using a gentle method such as accutase or trypsin-EDTA. Pellet the cells by centrifugation and discard the supernatant.

-

-

Washing: Wash the cell pellet once with 1 mL of cold 1X Binding Buffer and centrifuge at 300-400 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Add the (Asp)2-Rhodamine 110 working solution to the cell suspension to achieve a final concentration of 2-10 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

-

Viability Staining (Optional but Recommended): If a viability dye is being used, add it to the cells according to the manufacturer's protocol during the last 15 minutes of incubation.

-

Washing: After incubation, wash the cells twice with 1 mL of 1X Binding Buffer. Centrifuge at 300-400 x g for 5 minutes between washes.

-

Final Resuspension: Resuspend the final cell pellet in 300-500 µL of 1X Binding Buffer.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.

Data Analysis

-

Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

-

If a viability dye is used, create a dot plot of the viability dye fluorescence versus the Rhodamine 110 fluorescence to distinguish between live, apoptotic, and necrotic populations.

-

Create a histogram of the Rhodamine 110 fluorescence for the gated cell population to visualize the increase in fluorescence in apoptotic cells compared to the negative control.

-

Quantify the percentage of Rhodamine 110-positive cells, which represents the percentage of cells with active caspase-3/7.

Visualizations

Caption: Experimental workflow for caspase-3/7 activity assay.

Caption: Caspase activation signaling pathways.

References

Application Notes: Detection of Apoptosis in Jurkat Cells using (Asp)2-Rhodamine 110

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. (Asp)2-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate for detecting the activity of executioner caspases, primarily caspase-3 and -7, in apoptotic cells. This substrate consists of two aspartic acid residues linked to a Rhodamine 110 molecule. In its native state, the substrate is non-fluorescent. However, upon cleavage by active caspases in apoptotic cells, the fluorescent Rhodamine 110 is released. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7, providing a reliable method for quantifying apoptosis.[1][2][3][4] Jurkat cells, a human T-lymphocyte cell line, are a widely used model for studying apoptosis.[2][5] These application notes provide detailed protocols for using (Asp)2-Rhodamine 110 to detect apoptosis in Jurkat cells via fluorescence microplate reader and flow cytometry.

Principle of the Assay

The (Asp)2-Rhodamine 110 assay is based on the enzymatic activity of executioner caspases. In viable cells, caspases are present as inactive zymogens. Upon induction of apoptosis, initiator caspases are activated, which in turn cleave and activate executioner caspases like caspase-3 and -7. These active executioner caspases recognize and cleave the aspartic acid residues of the (Asp)2-Rhodamine 110 substrate. This two-step cleavage process releases the highly fluorescent Rhodamine 110 molecule, which can be detected using a fluorescence microplate reader or a flow cytometer.[3][4][6]

Caption: Principle of (Asp)2-Rhodamine 110 based apoptosis detection.

Data Presentation

Table 1: Expected Fluorescence Readings in a Microplate Reader Assay

| Treatment Group | Description | Average Fluorescence Intensity (RFU) | Fold Change vs. Control |

| Untreated Control | Jurkat cells cultured in media alone. | 1,500 | 1.0 |

| Apoptosis Inducer | Jurkat cells treated with an apoptosis-inducing agent (e.g., 1 µM Staurosporine for 4 hours). | 12,000 | 8.0 |

| Negative Control | Jurkat cells pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) prior to apoptosis induction. | 1,800 | 1.2 |

Table 2: Expected Results from Flow Cytometry Analysis

| Treatment Group | Description | Percentage of Rhodamine 110 Positive Cells (%) |

| Untreated Control | Jurkat cells cultured in media alone. | < 5% |

| Apoptosis Inducer | Jurkat cells treated with an apoptosis-inducing agent (e.g., 1 µM Staurosporine for 4 hours). | > 70% |

| Negative Control | Jurkat cells pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) prior to apoptosis induction. | < 7% |

Experimental Protocols

Apoptosis Induction in Jurkat Cells

A common method for inducing apoptosis in Jurkat cells is treatment with staurosporine.[7]

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells at a density of 2 x 10^5 cells/mL.

-

Treat the cells with 1 µM staurosporine for 3-4 hours to induce apoptosis.

-

Include an untreated control group and, if desired, a negative control group pre-treated with a pan-caspase inhibitor like Z-VAD-FMK for 30 minutes prior to staurosporine treatment.

Protocol 1: Apoptosis Detection using a Fluorescence Microplate Reader

This protocol is suitable for high-throughput screening and quantification of apoptosis in a cell population.

Materials:

-

Jurkat cells (treated and untreated)

-

(Asp)2-Rhodamine 110 substrate

-

Cell lysis buffer

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with filters for Ex/Em = 496/520 nm

Workflow:

Caption: Workflow for microplate reader-based apoptosis detection.

Procedure:

-

After apoptosis induction, centrifuge the Jurkat cells at 300 x g for 5 minutes and resuspend the cell pellet in 1X PBS.

-

Adjust the cell density to 1 x 10^6 cells/mL in 1X PBS.

-

Add 100 µL of the cell suspension to the wells of a 96-well black, clear-bottom plate.

-

Prepare the (Asp)2-Rhodamine 110 working solution according to the manufacturer's instructions.

-

Add 100 µL of the substrate working solution to each well.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm.

Protocol 2: Apoptosis Detection using Flow Cytometry

This protocol allows for the quantification of apoptosis at the single-cell level.

Materials:

-

Jurkat cells (treated and untreated)

-